trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C12H12N2O2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyano group attached to a phenyl ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of 2-cyanobenzaldehyde with pyrrolidine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activity and interactions with biological macromolecules.
- Utilized in the design and synthesis of bioactive compounds for pharmaceutical research .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry:
- Applied in the development of novel materials and chemical processes.
- Used in the production of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrrolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- trans-4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- trans-4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- trans-4-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid hydrochloride
Comparison:
- Structural Differences: The position of the cyano group on the phenyl ring can significantly impact the compound’s chemical properties and reactivity.
- Unique Features: trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and synthetic utility .
Properties
IUPAC Name |
(3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c13-5-8-3-1-2-4-9(8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H/t10-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCADHKOUMFUPGN-DHXVBOOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-12-4 |
Source
|
Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-cyanophenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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